Octabromodiphenyl ether chemical properties and structure
Octabromodiphenyl ether chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Octabromodiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octabromodiphenyl ether (OctaBDE) is a prominent member of the polybrominated diphenyl ethers (PBDEs), a class of organobromine compounds historically used as additive flame retardants in a wide array of consumer and industrial products. This technical guide provides a comprehensive overview of the chemical structure and core physicochemical properties of OctaBDE. It details experimental protocols for its characterization and analysis, and visually represents key toxicological pathways and analytical workflows. The information is curated to support researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this environmentally persistent and toxicologically significant compound.
Chemical Structure and Identification
Octabromodiphenyl ether consists of a diphenyl ether core structure substituted with eight bromine atoms. The general chemical formula is C₁₂H₂Br₈O.[1] There are 12 possible isomers of octabromodiphenyl ether based on the different substitution patterns of the bromine atoms on the two phenyl rings.[2] Commercial OctaBDE is not a single congener but a technical mixture of different PBDEs.[1] The predominant congeners in commercial OctaBDE mixtures are typically heptabromodiphenyl ethers and octabromodiphenyl ethers.[1] A common commercial formulation, DE-79, is a mixture that includes various congeners such as BDE-183, BDE-197, BDE-203, and BDE-196, along with hepta-, nona-, and decabromodiphenyl ethers.[2]
The general structure of octabromodiphenyl ether is depicted below, where the sum of bromine substituents (m+n) on the two phenyl rings equals eight.
General Chemical Structure of Octabromodiphenyl Ethers
Caption: General chemical structure of octabromodiphenyl ethers, where m + n = 8.
Isomerism
The precise arrangement of the eight bromine atoms on the diphenyl ether backbone leads to a variety of congeners, each with a unique chemical structure and potentially different physicochemical and toxicological properties. For example, 2,2',3,3',4,4',6,6'-octabromodiphenyl ether (BDE-197) has been identified as a major octabromo isomer in the technical mixture DE-79.[3]
Physicochemical Properties
The physicochemical properties of octabromodiphenyl ether are crucial for understanding its environmental fate, transport, and bioavailability. A summary of these properties is presented in the tables below. It is important to note that values can vary depending on whether they are for a specific congener or a commercial mixture.
Table 1: General and Physical Properties of Octabromodiphenyl Ether
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂Br₈O | [1] |
| Molecular Weight | 801.38 g/mol | [2] |
| Appearance | Off-white solid/powder | [2] |
| Melting Point | Depends on product composition; can range from 167-257 °C for commercial mixtures. | [2] |
| Boiling Point | Decomposes at temperatures over 330 °C. | [1] |
| Density | Approximately 2.9 g/cm³ | [1] |
| Vapor Pressure | 6.59 x 10⁻⁶ Pa at 21 °C | [2] |
Table 2: Solubility and Partitioning Properties of Octabromodiphenyl Ether
| Property | Value | Source(s) |
| Water Solubility | < 0.1 mg/L | [1] |
| Solubility in Organic Solvents (g/L at 25 °C) | Methanol: 2; Acetone: 20; Methyl ethyl ketone: 40; Methylene chloride: 110; Toluene: 190; Benzene: 200; Styrene: 250 | [4] |
| Log Kow (Octanol-Water Partition Coefficient) | 6.29 (for the commercial product) | [2] |
Experimental Protocols
Accurate characterization and quantification of octabromodiphenyl ether require specific analytical methodologies. Below are detailed protocols for common experimental techniques used in the analysis of OctaBDE.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Biological and Environmental Matrices
GC-MS is the primary analytical technique for the congener-specific analysis of PBDEs.[5]
Objective: To separate, identify, and quantify OctaBDE congeners in a sample matrix (e.g., serum, dust, soil).
Methodology:
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Sample Preparation and Extraction:
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Serum: A standardized protocol for serum involves protein precipitation followed by liquid-liquid extraction.[6]
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Thaw 100 µL of serum on ice.
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Add 200 µL of HPLC-grade methanol, vortex for 30 seconds, and let stand for 15 minutes to precipitate proteins.
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Centrifuge at 12,500 rpm for 10 minutes.
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Transfer the clear supernatant for further cleanup.
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Dust/Soil: Extraction is commonly performed using accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) with organic solvents like a hexane/dichloromethane mixture.[7][8]
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A known mass of the sample (e.g., 50 mg of dust) is mixed with a drying agent like diatomaceous earth.
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The mixture is placed in an extraction cell and extracted with an appropriate solvent system.
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-
-
Extract Cleanup:
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The crude extract is purified to remove interfering co-extractives like lipids. This is often achieved using column chromatography with adsorbents such as Florisil and silica (B1680970) gel, which may be acid-treated.[7][9]
-
-
GC-MS Analysis:
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Gas Chromatograph (GC) Conditions:
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Injector: Splitless injection is commonly used to enhance sensitivity. Injector temperature is typically set around 260-300 °C.[5][10]
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Column: A short, narrow-bore capillary column with a low-polarity stationary phase (e.g., DB-5ms, 15 m x 0.25 mm ID, 0.1 µm film thickness) is often employed to minimize analyte degradation at high temperatures.[10]
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Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100-140 °C), ramps up to a high final temperature (e.g., 320-330 °C), and holds for a period to ensure elution of the high-boiling point congeners.[5][10]
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-
Mass Spectrometer (MS) Conditions:
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Ionization: Electron impact (EI) is a common ionization mode. For higher sensitivity and selectivity, especially for higher brominated congeners, negative chemical ionization (NCI) or atmospheric pressure chemical ionization (APCI) can be used.[7][11]
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Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity by monitoring specific ions characteristic of the target PBDE congeners.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unequivocal structural identification of PBDE congeners.
Objective: To determine the precise isomeric structure of an isolated OctaBDE congener.
Methodology:
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Sample Preparation:
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NMR Data Acquisition:
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution. Cryogenically cooled probes can significantly enhance sensitivity, which is beneficial for mass-limited samples.[12]
-
Experiments:
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1D ¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms.
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2D Correlation Spectroscopy (COSY): Identifies proton-proton spin couplings within the same phenyl ring.
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2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.[12]
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2D Heteronuclear Multiple Bond Correlation (HMBC): Correlates protons and carbons over two to three bonds, which is crucial for establishing connectivity between the two phenyl rings through the ether linkage.[12]
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Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on the spatial proximity of protons, which can help in confirming the substitution pattern.
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-
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Data Analysis:
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The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and thus the definitive elucidation of the isomeric structure.[3]
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Toxicological Pathways and Mechanisms of Action
Octabromodiphenyl ether and its constituent congeners are recognized as endocrine-disrupting chemicals with various potential health effects.[1] The primary mechanisms of toxicity involve disruption of thyroid hormone homeostasis and interaction with cellular signaling pathways.
Disruption of Thyroid Hormone Homeostasis
PBDEs, including OctaBDE, are structurally similar to thyroid hormones (T3 and T4), which allows them to interfere with the thyroid system at multiple levels.[13]
Caption: Simplified signaling pathway of OctaBDE-induced thyroid hormone disruption.
The diagram illustrates two primary mechanisms:
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Competitive Binding to Transport Proteins: Hydroxylated metabolites of PBDEs can compete with the native thyroid hormone, thyroxine (T4), for binding to the transport protein transthyretin (TTR). This competition can displace T4, increasing its free concentration in the blood and making it more available for metabolism and excretion.[14]
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Enhanced Hepatic Metabolism: PBDEs can induce the activity of enzymes in the liver, such as UDP-glucuronosyltransferases (UGTs). These enzymes are involved in the glucuronidation of T4, a process that facilitates its elimination from the body via bile.[15] The combined effect is a reduction in circulating T4 levels, leading to hypothyroxinemia.[14]
Interaction with Aryl Hydrocarbon Receptor (AhR) Pathway
Like other halogenated aromatic hydrocarbons, some PBDE congeners can interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism.[2]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway and PBDE interaction.
Upon entering the cell, certain PBDE congeners can bind to the AhR, causing the dissociation of heat shock proteins (like Hsp90). The activated AhR-ligand complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to xenobiotic response elements (XREs) on the DNA, leading to the increased transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1.[16] While some PBDEs can activate this pathway, others have been shown to act as antagonists, inhibiting the action of potent AhR agonists like dioxins.
Experimental Workflow for Analysis
The analysis of OctaBDE in environmental or biological samples follows a multi-step workflow designed to isolate the target analytes from a complex matrix and prepare them for instrumental analysis.
Caption: General experimental workflow for the analysis of OctaBDE.
This workflow begins with the collection of the sample, followed by the addition of isotopically labeled internal standards to correct for analytical variability. The sample is then subjected to an extraction procedure to move the PBDEs into a solvent phase. The resulting extract is cleaned to remove interfering substances. Finally, the purified extract is concentrated and analyzed using a sensitive instrumental technique like GC-MS.[5][7]
Conclusion
Octabromodiphenyl ether is a complex chemical entity, both in its isomeric diversity and its interactions with biological systems. This guide has provided a foundational understanding of its chemical and physical properties, detailed the analytical methods for its study, and illustrated key toxicological pathways. For researchers in environmental science, toxicology, and drug development, a thorough comprehension of these core characteristics is essential for assessing its risks, understanding its mechanisms of action, and developing strategies for remediation or for the design of safer alternatives. The presented protocols and diagrams serve as a technical resource to support these ongoing scientific endeavors.
References
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